molecular formula C9H7ClN2O B12282653 1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone

1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone

Cat. No.: B12282653
M. Wt: 194.62 g/mol
InChI Key: XILDOXILHXEHFJ-UHFFFAOYSA-N
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Description

1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone typically involves the chlorination of pyrrolopyridine derivatives. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
  • 1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
  • 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Uniqueness

1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone is unique due to its specific substitution pattern and the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-5(13)9-6(10)4-8-7(12-9)2-3-11-8/h2-4,11H,1H3

InChI Key

XILDOXILHXEHFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=N1)C=CN2)Cl

Origin of Product

United States

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